molecular formula C23H28ClN3O2 B12425995 Deschloroaripiprazole-d8

Deschloroaripiprazole-d8

Cat. No.: B12425995
M. Wt: 422.0 g/mol
InChI Key: YZWZYPOWFMWSAH-JTESENSTSA-N
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Description

Deschloroaripiprazole-d8 is a deuterated analog of deschloroaripiprazole, a derivative of aripiprazole. Aripiprazole is an atypical antipsychotic drug primarily used to treat schizophrenia and bipolar disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of aripiprazole due to its enhanced stability and distinct mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deschloroaripiprazole-d8 involves the deuteration of deschloroaripiprazole. The process typically includes the following steps:

    Starting Material: Deschloroaripiprazole is used as the starting material.

    Deuteration: The compound undergoes a deuteration reaction where hydrogen atoms are replaced with deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Deschloroaripiprazole-d8 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Deschloroaripiprazole-d8 has several scientific research applications, including:

Mechanism of Action

Deschloroaripiprazole-d8, like aripiprazole, acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps in stabilizing dopamine and serotonin levels in the brain, which is crucial for its antipsychotic effects. The deuterated form allows for more precise studies of these mechanisms due to its enhanced stability and distinct mass spectrometric properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .

Properties

Molecular Formula

C23H28ClN3O2

Molecular Weight

422.0 g/mol

IUPAC Name

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)/i3D2,4D2,11D2,16D2

InChI Key

YZWZYPOWFMWSAH-JTESENSTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=CC=CC=C4Cl

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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